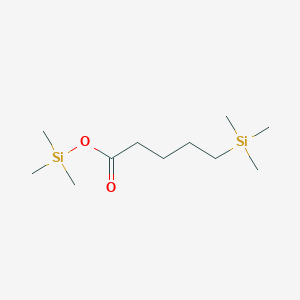
4-Formylphenyl cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl cyanoacetate is an organic compound characterized by the presence of both a formyl group and a cyanoacetate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl cyanoacetate typically involves the reaction of 4-formylphenylboronic acid with cyanoacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the direct treatment of 4-formylphenyl amine with ethyl cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylphenyl cyanoacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-Carboxyphenyl cyanoacetate.
Reduction: 4-Hydroxymethylphenyl cyanoacetate.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl cyanoacetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-formylphenyl cyanoacetate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the phenyl ring towards further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic Acid: Shares the formyl group but differs in the presence of a boronic acid group instead of a cyanoacetate group.
4-Formylphenyl Benzoate: Contains a benzoate group instead of a cyanoacetate group.
Uniqueness: The presence of both electron-withdrawing groups enhances its utility in various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
883236-84-8 |
|---|---|
Molekularformel |
C10H7NO3 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
(4-formylphenyl) 2-cyanoacetate |
InChI |
InChI=1S/C10H7NO3/c11-6-5-10(13)14-9-3-1-8(7-12)2-4-9/h1-4,7H,5H2 |
InChI-Schlüssel |
BNPJJFPONHHMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


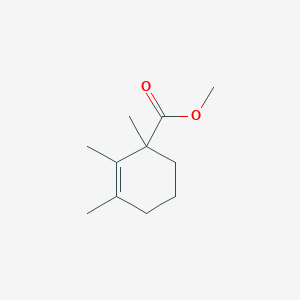

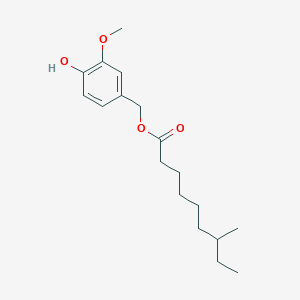
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
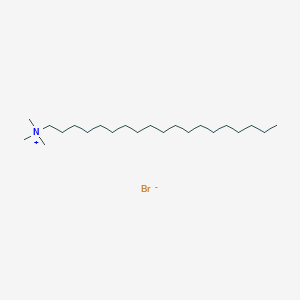
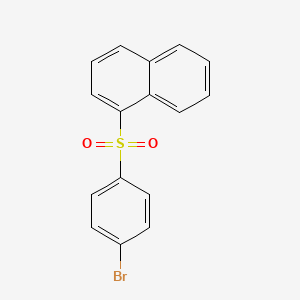
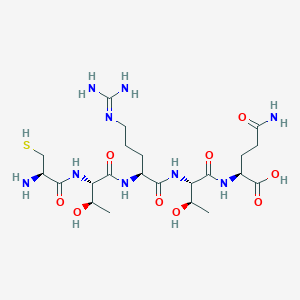
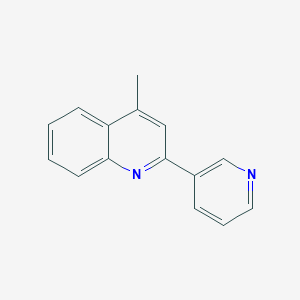
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
